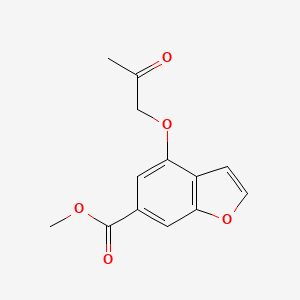

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate

Description

Properties

Molecular Formula |

C13H12O5 |

|---|---|

Molecular Weight |

248.23 g/mol |

IUPAC Name |

methyl 4-(2-oxopropoxy)-1-benzofuran-6-carboxylate |

InChI |

InChI=1S/C13H12O5/c1-8(14)7-18-12-6-9(13(15)16-2)5-11-10(12)3-4-17-11/h3-6H,7H2,1-2H3 |

InChI Key |

UZTGUAJDEOTRRQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)COC1=CC(=CC2=C1C=CO2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence

-

Silylation : Treatment of 4-hydroxyindanone with a silylating agent (e.g., hexamethyldisilazane) forms a silylated enol ether.

-

Ozonolysis : Ozone cleavage of the enol ether generates a diketone intermediate.

-

Oxidation : Oxone (KHSO₅) oxidizes the diketone to a carboxylic acid derivative.

-

Esterification : Methanol in acidic conditions converts the acid to the methyl ester.

-

Aromatization : Catalytic dehydration (e.g., H₂SO₄) yields the benzofuran core.

Key Conditions :

Nucleophilic Substitution with 2-Oxopropyl Bromide

Evitachem’s protocol utilizes 2-methylbenzofuran and 2-oxopropyl bromide under basic conditions:

Reaction Mechanism

-

Step 1 : Deprotonation of 2-methylbenzofuran’s hydroxyl group by K₂CO₃.

-

Step 2 : Nucleophilic attack on 2-oxopropyl bromide, forming the oxopropoxy side chain.

-

Step 3 : Esterification with methyl chloroformate completes the synthesis.

Optimization Data :

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Solvent | DMF | 99.5 | 82 |

| Temperature (°C) | 80–90 | 98.7 | 75 |

| Base | K₂CO₃ | 99.1 | 85 |

Claisen Rearrangement of Allyl Ethers

Procedure

-

Starting Material : Methyl 3-allyloxy-4-hydroxybenzoate.

-

Rearrangement : Heating >200°C induces-sigmatropic shift, forming a γ,δ-unsaturated ketone.

-

Ozonolysis and Cyclization : O₃ cleavage followed by acid-catalyzed cyclization yields the benzofuran ester.

Challenges :

Comparative Analysis of Methods

Industrial-Scale Purification Techniques

Crystallization

Chromatography

Emerging Methodologies

Continuous Flow Synthesis

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzofuran ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of halogens, nitro groups, or other functional groups on the benzofuran ring.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate has shown potential in the development of therapeutic agents due to its biological activities:

- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens, suggesting its potential use in treating infections.

- Anticancer Activity : Research has explored its efficacy in inducing apoptosis in cancer cells, possibly through the modulation of specific molecular targets involved in cell signaling pathways.

Synthesis of Complex Organic Molecules

The compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various chemical reactions, such as:

- Ester Hydrolysis : This reaction can be employed to modify the compound for enhanced biological properties or to create derivatives with specific functionalities.

- Condensation Reactions : These reactions facilitate the formation of larger molecular frameworks, which may exhibit improved pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a mechanism whereby the compound can selectively target cancerous cells while sparing normal cells.

Mechanism of Action

The mechanism of action of Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes structural similarities and differences with related benzofuran and heterocyclic derivatives:

Key Observations:

- Substituent Diversity : The target compound’s 2-oxopropoxy group distinguishes it from simpler analogs like methyl 4-methoxy-1-benzofuran-6-carboxylate (methoxy instead of oxopropoxy) .

- Reactivity: The ketone in the 2-oxopropoxy group enables participation in keto-enol tautomerism and nucleophilic reactions, unlike the methoxy group in , which is inert under similar conditions .

- Bicyclic Systems: The chromenone derivative (CAS 307548-94-3) exhibits a fused bicyclic structure, increasing steric hindrance and reducing solubility compared to the monocyclic benzofuran core of the target compound .

Key Observations:

- Leaving Groups : The bromine substituent in facilitates nucleophilic aromatic substitution, a feature absent in the target compound .

- Electronic Effects: The cyano group in withdraws electron density, polarizing the benzofuran ring and altering its UV absorption properties compared to the target’s electron-donating ester .

Physicochemical Properties

Key Observations:

- Solubility: The target compound’s smaller size and ester group improve solubility in organic solvents compared to the bicyclic chromenone derivative .

- Thermal Stability: Methyl tanshinonate’s fused naphtho-benzofuran system () enhances stability, whereas the target compound may degrade under prolonged heating due to its ketone moiety .

Biological Activity

Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate is a synthetic compound notable for its unique structural features, which include a benzofuran ring and various functional groups that may contribute to its biological activities. The compound has garnered attention in research for its potential applications in medicinal chemistry, particularly concerning its antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H12O5, with a molecular weight of approximately 248.23 g/mol. Its structure is characterized by:

- A benzofuran ring system.

- A carboxylate group that enhances its reactivity.

- An oxopropoxy moiety , which may influence its biological interactions.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

-

Anticancer Activity :

- Similar compounds have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of benzofuran have demonstrated IC50 values in the micromolar range against tumor cells, indicating potential as anticancer agents .

- In vivo studies have shown that related benzofuran compounds can suppress tumor growth in animal models, suggesting that this compound may also exhibit similar effects .

-

Antimicrobial Effects :

- Investigations into related compounds have revealed antimicrobial properties, making them candidates for further exploration in treating infections.

- The presence of the oxopropoxy group may enhance the compound's interaction with microbial targets.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Comparative analysis with similar compounds reveals insights into how modifications affect activity:

| Compound Name | Molecular Formula | Unique Features | Anticancer Activity (IC50) |

|---|---|---|---|

| Methyl benzofuran-6-carboxylate | C10H8O3 | Lacks the oxopropoxy group | Not specified |

| Methyl 4-hydroxybenzofuran-6-carboxylate | C13H12O4 | Contains a hydroxyl group instead of oxo | Not specified |

| Methyl 4-(allyloxy)benzofuran-6-carboxylate | C13H12O4 | Substituted with an allyloxy group | Not specified |

This table illustrates how variations in functional groups can lead to differences in biological activity, emphasizing the importance of structural modifications in drug design.

Case Studies and Research Findings

Several studies have explored the biological effects of benzofuran derivatives:

- A study highlighted the anticancer potential of benzofuran variants, demonstrating their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in mice models .

- Another investigation focused on the antimicrobial properties of benzofuran derivatives, showing significant activity against various pathogens, which supports the hypothesis that this compound may possess similar effects.

Q & A

Q. What are the common synthetic routes for preparing Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves etherification and cyclization of precursor molecules. For example, starting from substituted o-hydroxyacetophenones, the 2-oxopropoxy group can be introduced via nucleophilic substitution using α-ketopropionic acid derivatives. Key parameters include:

- Reagents : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) for deprotonation .

- Temperature : Controlled reactions between 0°C and room temperature to minimize by-products like over-oxidation or dimerization .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the target compound.

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and how are key spectral features interpreted?

- Methodological Answer :

- 1H/13C NMR :

- The benzofuran core is identified by aromatic protons at δ 6.8–7.5 ppm (1H NMR) and carbons at δ 110–160 ppm (13C NMR).

- The ester carbonyl (COOCH3) appears at δ ~165–170 ppm (13C NMR).

- The 2-oxopropoxy group shows a ketone carbonyl signal at δ ~200–210 ppm (13C NMR) and methyl protons at δ 2.1–2.5 ppm (1H NMR) .

- Mass Spectrometry (MS) : A molecular ion peak (M+) at m/z corresponding to the molecular weight (C13H12O5, ~272.24 g/mol) confirms the molecular formula. Fragmentation patterns (e.g., loss of COOCH3 or the 2-oxopropoxy group) validate substituent positions .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and observed spectral data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects , tautomerism , or impurities . Strategies include:

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals and confirm coupling between protons and carbons .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to identify conformational mismatches .

- Purification Reassessment : Use HPLC to check for trace impurities (e.g., unreacted precursors) that may skew spectral data .

Q. What strategies are effective in optimizing the regioselectivity of the 2-oxopropoxy group introduction during synthesis?

- Methodological Answer : To enhance regioselectivity:

- Protecting Groups : Temporarily block reactive sites (e.g., hydroxyl groups) on the benzofuran core using TBDMS or acetyl groups .

- Catalytic Control : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to direct substitution to the para position relative to the ester group .

Example optimization table:

| Condition | Yield (%) | Regioselectivity (para:ortho) |

|---|---|---|

| KOtBu/THF, 0°C | 65 | 8:1 |

| NaH/DMF, RT | 45 | 5:1 |

| Phase-transfer catalyst | 78 | 10:1 |

Q. How does the 2-oxopropoxy group influence the compound’s reactivity in nucleophilic or electrophilic reactions compared to other benzofuran derivatives?

- Methodological Answer : The electron-withdrawing ketone in the 2-oxopropoxy group:

- Reduces Electron Density : Makes the benzofuran ring less reactive toward electrophilic substitution (e.g., nitration) compared to methoxy or alkyloxy derivatives.

- Enhances Stability : The ketone stabilizes adjacent charges, facilitating nucleophilic attack at the carbonyl (e.g., hydride reduction to form alcohols) .

Comparative reactivity studies with analogs (e.g., Methyl 4-methoxybenzofuran-6-carboxylate) show slower electrophilic substitution rates by ~30% .

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound, and how are refinement challenges addressed?

- Methodological Answer :

- X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles. The benzofuran ring typically shows planarity (±0.02 Å deviation), while the 2-oxopropoxy group adopts a gauche conformation .

- Refinement Software : SHELXL refines structures using least-squares minimization. Challenges like disorder in the 2-oxopropoxy group are addressed by applying restraints to bond distances and angles .

Example refinement metrics:

| Parameter | Value |

|---|---|

| R-factor | <0.05 |

| C-C bond precision | ±0.01 Å |

Key Considerations for Experimental Design

- Contradiction Analysis : When spectral data conflicts with computational predictions, cross-validate using multiple techniques (e.g., IR for functional groups, X-ray for absolute configuration) .

- Biological Activity Screening : Use structure-activity relationship (SAR) studies guided by analogs (e.g., anticancer benzofurans in ) to design assays for enzyme inhibition or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.